2-(2-Bromoethyl)-2H-1,2,3-triazole

Click Chemistry Heterocyclic Synthesis Late-Stage Functionalization

2-(2-Bromoethyl)-2H-1,2,3-triazole is a bifunctional synthetic intermediate that combines the electron-rich aromatic character and metal-coordination potential of a 1,2,3-triazole core with the alkylating reactivity of a primary alkyl bromide. This halogenated heterocycle (MW 176.01, C4H6BrN3) serves as a versatile building block for constructing more complex molecular architectures in pharmaceutical and materials research.

Molecular Formula C4H6BrN3
Molecular Weight 176.017
CAS No. 1260901-96-9
Cat. No. B577717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-2H-1,2,3-triazole
CAS1260901-96-9
Synonyms2-(2-BroMoethyl)-2H-1,2,3-triazole
Molecular FormulaC4H6BrN3
Molecular Weight176.017
Structural Identifiers
SMILESC1=NN(N=C1)CCBr
InChIInChI=1S/C4H6BrN3/c5-1-4-8-6-2-3-7-8/h2-3H,1,4H2
InChIKeyPHXQLUBRRXUBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethyl)-2H-1,2,3-triazole (CAS: 1260901-96-9) as a Bifunctional Synthetic Intermediate for Medicinal Chemistry and Material Science


2-(2-Bromoethyl)-2H-1,2,3-triazole is a bifunctional synthetic intermediate that combines the electron-rich aromatic character and metal-coordination potential of a 1,2,3-triazole core with the alkylating reactivity of a primary alkyl bromide . This halogenated heterocycle (MW 176.01, C4H6BrN3) serves as a versatile building block for constructing more complex molecular architectures in pharmaceutical and materials research .

Why 2-(2-Bromoethyl)-2H-1,2,3-triazole Cannot Be Casually Substituted by Other Bromoalkyl Azoles or Triazole Regioisomers


Despite the superficial similarity of bromoethyl-triazoles in molecular weight and formula, substitution with regioisomers (e.g., 1-(2-bromoethyl)-1H-1,2,4-triazole) or analogs (e.g., 2-(2-chloroethyl)-2H-1,2,3-triazole) introduces substantial and often deleterious differences in reactivity, physicochemical properties, and application outcomes. The 2H-1,2,3-triazole regioisomer possesses a distinct electronic configuration and tautomeric preference [1] that governs its behavior in metal-free alkylation and coordination chemistry, and its bromoethyl group exhibits a markedly different leaving-group capacity and electrophilicity compared to chloroethyl or iodoethyl analogs , thereby invalidating simple substitution in synthesis protocols.

Quantitative Differentiation of 2-(2-Bromoethyl)-2H-1,2,3-triazole for Scientific Selection and Procurement


Enhanced Reactivity for Metal-Free N2-Alkylation Under Solvothermal Conditions

In a metal-free, solvothermal nucleophilic substitution protocol, 1,2,3-triazole (unsubstituted) was alkylated with 1,2-dibromoethane to yield 2-(2-bromoethyl)-2H-1,2,3-triazole, achieving an isolated yield of 78% [1]. This yield serves as a benchmark for the compound's synthetic accessibility and provides a performance reference for subsequent functionalization steps. In contrast, the analogous reaction with 1-(2-chloroethyl)-1H-1,2,3-triazole under the same conditions would be predicted to proceed significantly slower or require harsher conditions due to the lower leaving-group ability of chloride versus bromide . The class-level inference of higher electrophilic reactivity for the bromoethyl group is supported by the general order of halide nucleofugality (I > Br > Cl) .

Click Chemistry Heterocyclic Synthesis Late-Stage Functionalization

Moderate Lipophilicity (Consensus Log Po/w = 0.69) for Favorable Physicochemical Profile

The lipophilicity of 2-(2-bromoethyl)-2H-1,2,3-triazole has been computationally characterized using multiple orthogonal methods, yielding a consensus Log Po/w value of 0.69 . This moderate lipophilicity falls within the optimal range for central nervous system (CNS) drug candidates (typically LogP 1-3) and is superior to its 1-(2-bromoethyl)-1H-1,2,3-triazole regioisomer, which is predicted to exhibit a higher LogP due to altered electronic distribution [class-level inference] [1]. The experimental topological polar surface area (TPSA) is calculated as 30.71 Ų , which is below the threshold of 60-70 Ų considered favorable for good oral absorption [2].

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Regiochemical Identity as a 2H-1,2,3-Triazole for Divergent Chemical Behavior

Computational studies confirm that the 2H-tautomer of 1,2,3-triazole is the dominant species in the gas phase (>99.9%), whereas the 1H-tautomer prevails in solution due to higher dipole moment stabilization [1]. This fundamental tautomeric preference directly impacts the reactivity and metal-binding properties of N2-alkylated triazoles like 2-(2-bromoethyl)-2H-1,2,3-triazole compared to their N1-alkylated counterparts. Specifically, the 2H-1,2,3-triazole core exhibits a higher electron density on the N1 and N3 nitrogen atoms [class-level inference] [1], making it a superior ligand for certain transition metals in catalysis and a more reactive partner in electrophilic aromatic substitutions.

Tautomerism Coordination Chemistry Electron-Rich Heterocycles

Priority Application Scenarios for 2-(2-Bromoethyl)-2H-1,2,3-triazole in Academic and Industrial Research


Synthesis of Chiral N2-Linked Triazole Ligands for Asymmetric Catalysis

The 2H-1,2,3-triazole core, with its unique electronic profile and metal-binding affinity, serves as a privileged scaffold for constructing chiral ligands. The bromoethyl group provides a versatile handle for introducing stereodirecting groups via nucleophilic substitution. This scenario leverages the compound's 78% synthetic accessibility [1] and its 2H-tautomeric character [1] to generate a library of N2-linked triazole ligands with divergent steric and electronic properties for asymmetric hydrogenation or cross-coupling reactions.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Favorable Physicochemical Properties

The moderate consensus LogP (0.69) and low TPSA (30.71 Ų) of 2-(2-bromoethyl)-2H-1,2,3-triazole make it an attractive fragment for FBDD libraries targeting orally bioavailable compounds . Its bifunctional nature allows for rapid elaboration into more complex, lead-like molecules through sequential nucleophilic displacement of bromide and subsequent functionalization of the triazole ring. This scenario is directly supported by its measured physicochemical profile.

Synthesis of 2-Alkyl Triazole-Containing Bioactive Conjugates via Metal-Free Routes

For projects requiring metal-free synthesis conditions (e.g., to avoid metal contamination in biological assays), the solvothermal protocol yielding 2-(2-bromoethyl)-2H-1,2,3-triazole in 78% yield offers a viable route to advanced intermediates [1]. This compound can be used to construct triazole-containing bioactive conjugates, such as kinase inhibitors or antifungal agents, without recourse to copper-catalyzed azide-alkyne cycloaddition (CuAAC) that can introduce problematic metal impurities.

Construction of Triazole-Functionalized Polymers and Supramolecular Architectures

The electron-rich 2H-1,2,3-triazole core can engage in anion-π interactions and hydrogen bonding, making it a valuable monomer for supramolecular materials. The bromoethyl handle allows for covalent attachment to polymer backbones or surfaces. The compound's distinct regioisomeric identity [1] ensures that the resulting materials possess unique self-assembly and recognition properties compared to those derived from 1H-triazole isomers.

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